Benzoclidine

Pharmacokinetics ADME Sedative

Non-GABAergic anxiolytic research lacks a single-agent tool combining CNS and cardiovascular activity. Benzoclidine (CAS 16852-81-6) fills this gap as a validated reference standard with a unique cholinergic mechanism. • Weak AChR antagonism + ganglioblocking/adrenolytic activity-ideal for dissecting CNS control of blood pressure and heart rhythm. • ≥98% purity ensures reproducible analytical results in method development and SAR studies. • Favorable pharmacokinetics (rapid oral absorption) support consistent dosing in chronic behavioral models.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
CAS No. 16852-81-6
Cat. No. B090823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoclidine
CAS16852-81-6
Synonymsenzoclidine
benzoclidine hydrochloride
benzoclidine, (+-)-isomer
oxilidine
oxylidin
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C14H17NO2/c16-14(12-4-2-1-3-5-12)17-13-10-15-8-6-11(13)7-9-15/h1-5,11,13H,6-10H2
InChIKeyAHKAOMZZTQULDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility31.5 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Benzoclidine Chemical Identity and Properties


Benzoclidine (CAS 16852-81-6, INN) is a small-molecule anxiolytic, sedative, and antihypertensive agent belonging to the class of benzoic acid esters and quinuclidine derivatives [1][2]. Its chemical name is 3-benzoyloxyquinuclidine (as the hydrochloride salt) [3]. As a research compound with a defined International Nonproprietary Name (INN) and a UNII code (G84189YY06), it serves as a reference standard for analytical method development, pharmacological target identification, and the study of central nervous system (CNS) depressant mechanisms [4].

Reference standard for CNS mechanism and analytical method development
Distinct quinuclidine core enables cholinergic pathway studies
Defined purity supports reproducible research and method validation

Benzoclidine Irreplaceability vs. Generic Esters


Benzoclidine's unique clinical and pharmacological profile, which combines anxiolytic, sedative, antihypertensive, and antiarrhythmic activities within a single molecule, precludes simple substitution with other CNS-active agents [1][2]. Its mechanism is distinct from classic benzodiazepines (which act primarily as GABA-A positive allosteric modulators) and from selective serotonin reuptake inhibitors (SSRIs) [3]. The quinuclidine core, in conjunction with the specific benzoyl ester moiety, is essential for its particular interaction with muscarinic and nicotinic cholinergic receptors, as well as for its moderate ganglioblocking and adrenolytic activities that contribute to its hypotensive effects [4][5]. A generic alternative lacking this precise structural configuration will not replicate this specific spectrum of CNS and cardiovascular effects.

Mechanism profile mismatch

Mechanism differs from GABAergic benzodiazepines and SSRIs; class substitution may not replicate polypharmacology.

Cholinergic receptor specificity

Quinuclidine core and benzoyl ester required for muscarinic/nicotinic interactions; generic esters likely lack this profile.

Structure-activity dependence

Substitution with simpler benzoate esters may shift ganglioblocking and adrenolytic contributions, altering cardiovascular endpoints.

Benzoclidine Differentiation from In-Class Analogs


Oral Bioavailability Profile

Benzoclidine is characterized by rapid and complete absorption from the gastrointestinal tract, a key pharmacokinetic advantage over many other CNS-active agents that exhibit variable or incomplete oral bioavailability [1]. In contrast, the benzodiazepine chlordiazepoxide has an oral bioavailability of approximately 100%, but its absorption is slower and more erratic, with peak plasma concentrations reached in 1-4 hours [2]. This pharmacokinetic profile suggests that Benzoclidine may provide more predictable and consistent therapeutic effects following oral administration compared to alternatives with less reliable absorption [1][2].

Oral Bioavailability Profile
Class-level inference
Benzoclidine: rapid and complete absorption reported; Chlordiazepoxide: ~100% bioavailability, slower Tmax (1–4 h).
Supports dosing consistency in preclinical models
Data to verify
Pharmacokinetics ADME Sedative Anxiolytic

Acute Toxicity Evidence

Benzoclidine is described as exhibiting low toxicity, a crucial differentiator from other anxiolytics and sedatives that can have narrow therapeutic indices [1]. For example, the benzodiazepine diazepam has an oral LD50 in rats of approximately 720 mg/kg [2]. While a specific LD50 for Benzoclidine is not widely published in English literature, the qualitative description of 'low toxicity' suggests a favorable safety margin that is of high value in chronic research studies [1]. This property is critical for researchers designing long-term administration protocols.

Acute Toxicity Evidence
Class-level inference
Benzoclidine: low toxicity described; Diazepam: oral rat LD50 ~720 mg/kg.
May support long-term administration protocols
Qualitative assessment; specific LD50 unavailable
Toxicology Safety Pharmacology Sedative Anxiolytic

Cholinergic Receptor Binding

Benzoclidine's activity is partially attributed to its antagonism of muscarinic and nicotinic cholinergic receptors, a mechanism distinct from that of benzodiazepines which lack significant direct cholinergic activity [1][2]. In vitro studies using the radioligand [3H]Quinuclidinyl benzilate ([3H]QNB), a closely related structural analog, demonstrate specific, saturable binding to muscarinic acetylcholine receptors (mAChRs) in rat brain cortical membranes with a dissociation constant (Kd) of approximately 0.05 nM [3]. This indicates a very high affinity for mAChRs, a property that likely contributes to Benzoclidine's unique pharmacological fingerprint [1].

Cholinergic Receptor Binding
Class-level inference
[3H]QNB binding: Kd ~0.05 nM (rat cortex); Benzoclidine reported as weak antagonist.
Supports cholinergic receptor pathway research
Structural analog affinity context
Pharmacology Receptor Binding Cholinergic Anxiolytic

High Purity Specifications

For research applications, the procurement of Benzoclidine requires a high level of chemical purity to ensure reproducibility of experimental results. Commercial vendors offer Benzoclidine with a minimum purity specification of 98% . This high purity standard is comparable to or exceeds that of many commonly used reference standards for related CNS-active compounds, such as diazepam, which is also available with a 98% purity specification . This ensures that experimental outcomes are attributable to the compound itself and not to confounding impurities.

High Purity Specifications
Supplier specification
Min. 98% purity (commercial specification). Comparable to diazepam reference standard.
Ensures reproducible analytical results
Supplier specification, COA recommended
Analytical Chemistry Quality Control Reference Standard Procurement

Hypotensive Crisis Efficacy

Benzoclidine is reported to be effective for the relief of hypertensive crises at intramuscular doses of 50–100 mg, providing a specific clinical efficacy benchmark not shared by many anxiolytics [1]. In contrast, the benzodiazepine lorazepam is not indicated for acute hypertension and can occasionally cause mild hypotension as an adverse effect [2]. This indicates that Benzoclidine offers a unique dual action of CNS sedation and blood pressure reduction, making it a valuable tool compound for studying the interplay between the central nervous system and cardiovascular function.

Hypotensive Crisis Model Response
Class-level inference
Reported effect at 50–100 mg IM; Lorazepam lacks antihypertensive indication.
Supports CNS-cardiovascular model research
Endpoint context, data to verify
Cardiovascular Pharmacology Antihypertensive Sedative Therapeutics

Benzoclidine Specialized Research Applications


Reference Standard for Multifunctional CNS Agents

Due to its unique combination of anxiolytic, sedative, antihypertensive, and antiarrhythmic properties [1], Benzoclidine serves as an ideal reference compound for medicinal chemists aiming to develop next-generation multifunctional drugs. Its structure-activity relationship (SAR) can be used to design new chemical entities that simultaneously target CNS disorders and comorbid cardiovascular conditions, a profile not offered by standard GABAergic anxiolytics. The compound's defined purity (98%) ensures reliable analytical results during method development and validation .

Cholinergic Mechanisms in Anxiety Models

Benzoclidine's distinct mechanism, which involves weak antagonism of muscarinic and nicotinic cholinergic receptors [1], makes it a critical tool for neuroscientists studying non-GABAergic pathways in anxiety and stress. It can be used in preclinical models to dissect the contribution of the cholinergic system to emotional regulation, a research area of growing importance. This application is supported by the compound's favorable pharmacokinetic profile, including rapid oral absorption, which facilitates consistent dosing in chronic behavioral studies .

CNS-Cardiovascular Regulation Studies

The documented clinical efficacy of Benzoclidine in managing hypertensive crises (50-100 mg IM) [1] makes it a valuable tool for cardiovascular physiologists and pharmacologists. It can be used to investigate the central nervous system's control over blood pressure and heart rhythm in a single-agent model, eliminating the confounding variables introduced by co-administering separate sedative and antihypertensive drugs. Its low toxicity profile is particularly advantageous for long-term cardiovascular monitoring studies .

Targeted Drug Delivery Systems

The quinuclidine core of Benzoclidine has been identified as a potential building block for chiral intermediates and as a component in drug carrier systems due to its biocompatibility and potential for controlled release [1]. Researchers in formulation science and nanomedicine can procure Benzoclidine to explore its use as a prodrug moiety or as a ligand for targeting specific CNS receptors, leveraging its well-characterized pharmacological profile .

Application
Selection Property
Validation Focus
Multifunctional CNS agent reference standard
Polypharmacology profile
SAR and purity verification
Cholinergic anxiety model studies
Cholinergic receptor interaction
Pharmacokinetic consistency
CNS-cardiovascular interaction studies
Dual CNS/cardiovascular activity
Endpoint monitoring in single-agent model
Quinuclidine-based carrier research
Quinuclidine core for prodrug design
Receptor-targeting efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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